molecular formula C21H41NaO6S B13790817 Sodium 1-isopropyl 9-(sulfooxy)stearate CAS No. 14350-72-2

Sodium 1-isopropyl 9-(sulfooxy)stearate

Cat. No.: B13790817
CAS No.: 14350-72-2
M. Wt: 444.6 g/mol
InChI Key: ZXROQEDKUJSDFM-UHFFFAOYSA-M
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Description

Sodium 1-isopropyl 9-(sulfooxy)stearate (CAS: 14350-72-2) is a sodium salt of a branched fatty acid derivative featuring a sulfated hydroxyl group at the 9th carbon and an isopropyl ester at the 1st position. Its molecular formula is C21H41NaO6S, with a molecular weight of 444.601 g/mol . Structurally, it combines a long hydrophobic stearate chain (C18) with polar functional groups (sulfooxy and isopropyl ester), making it amphiphilic. Limited literature exists on its specific applications, necessitating comparisons with structurally or functionally related compounds for inferring its behavior .

Properties

CAS No.

14350-72-2

Molecular Formula

C21H41NaO6S

Molecular Weight

444.6 g/mol

IUPAC Name

sodium;(1-oxo-1-propan-2-yloxyoctadecan-9-yl) sulfate

InChI

InChI=1S/C21H42O6S.Na/c1-4-5-6-7-8-10-13-16-20(27-28(23,24)25)17-14-11-9-12-15-18-21(22)26-19(2)3;/h19-20H,4-18H2,1-3H3,(H,23,24,25);/q;+1/p-1

InChI Key

ZXROQEDKUJSDFM-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC(CCCCCCCC(=O)OC(C)C)OS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-isopropyl 9-(sulfooxy)stearate typically involves the reaction of octadecanoic acid with chloro octadecane, followed by oxidation with sodium sulfate to generate the desired product. This product is then reacted with sodium hydroxide to yield the final compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium 1-isopropyl 9-(sulfooxy)stearate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Sodium 1-isopropyl 9-(sulfooxy)stearate involves its ability to interact with lipid bilayers and proteins, disrupting their structure and function. This interaction is primarily due to its anionic surfactant nature, which allows it to insert into lipid bilayers and alter their properties .

Comparison with Similar Compounds

Key Observations:

Branching vs. Linearity : The isopropyl group in this compound introduces steric hindrance, likely reducing micelle formation efficiency compared to linear disodium 9-(sulfooxy)stearate .

Sulfation Impact : The sulfooxy group enhances hydrophilicity and anionic charge density compared to sodium stearate, which lacks sulfation .

Chain Length : Longer carbon chains (C18–C21) in stearate derivatives confer higher molecular weights and lipophilicity relative to short-chain analogs like sodium isobutyrate (C4) .

Emulsification Potential

  • This compound : The sulfooxy group improves water solubility and stability in acidic conditions compared to sodium stearate. Its branched ester may reduce interfacial tension more effectively than linear sulfated stearates .

Metabolic Interactions

While direct data on this compound is lacking, studies on structurally related emulsifiers (e.g., sodium stearoyl lactylate, SSL) suggest that sulfated surfactants may alter gut microbiota composition, reducing butyrate-producing bacteria (e.g., Ruminococcaceae) and increasing pro-inflammatory taxa (e.g., Enterobacteriaceae) . However, the isopropyl group’s influence on these effects remains unstudied.

Predictive Data and Computational Insights

Collision cross-section (CCS) values, derived from ion mobility spectrometry, indicate that this compound ([M]+ CCS: 192.5 Ų) has a slightly larger CCS than disodium 9-(sulfooxy)stearate ([M-H]- CCS: 188.0 Ų), likely due to its branched structure . This property may affect its behavior in chromatographic separations or mass spectrometry-based analyses.

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